N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a fluorine atom, and a tetrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach might include:
Nitration and Halogenation: Starting with a benzene derivative, nitration followed by halogenation can introduce the bromine and fluorine atoms.
Formation of Tetrazole Ring:
Amidation: The final step involves the formation of the benzamide linkage through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- N-(4-bromo-2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- N-(4-bromo-2-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of bromine, fluorine, and tetrazole functionalities. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H9BrFN5O |
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Molecular Weight |
362.16 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9BrFN5O/c15-10-3-6-13(12(16)7-10)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
VRDLIAVKKKQIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F)N3C=NN=N3 |
Origin of Product |
United States |
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